molecular formula C6H8KO7 B1195846 Potassium citrate CAS No. 866-84-2

Potassium citrate

Cat. No.: B1195846
CAS No.: 866-84-2
M. Wt: 231.22 g/mol
InChI Key: NAVWVHRQSDHCHD-UHFFFAOYSA-N
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Description

Potassium citrate, also known as trithis compound, is a potassium salt of citric acid with the molecular formula K₃C₆H₅O₇. It appears as a white, hygroscopic crystalline powder that is odorless and has a saline taste. This compound is highly soluble in water and glycerin but insoluble in ethanol. This compound is commonly used as a food additive to regulate acidity and is known by the E number E332. Medicinally, it is used to control kidney stones derived from uric acid or cystine .

Mechanism of Action

Target of Action

Potassium citrate primarily targets the urinary system . It is used to manage conditions such as renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones .

Mode of Action

This compound works by alkalinizing the urine , which helps to prevent the formation of kidney stones . After oral administration, this compound is metabolized to produce an alkaline load . This alkaline load increases urinary pH and raises urinary citrate levels . The increase in urinary citrate is mainly due to the modification of the renal handling of citrate, rather than by increasing the filtered load of citrate .

Biochemical Pathways

Citrate is a key molecule synthesized de novo and involved in diverse biochemical pathways influencing cell metabolism and function . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating .

Pharmacokinetics

This compound is rapidly absorbed when given orally and is excreted in the urine . The metabolism of absorbed citrate produces an alkaline load . The induced alkaline load in turn increases urinary pH and raises urinary citrate levels . In addition to raising urinary pH and citrate, this compound increases urinary potassium by approximately the amount contained in the medication .

Result of Action

The primary result of this compound’s action is the prevention of kidney stone formation . It increases citrate levels in the urine, which makes complexation with calcium, decreasing the calcium ion activity and decreasing the chance for the formation of calcium phosphate crystals . Citrate also inhibits the spontaneous nucleation of calcium oxalate and calcium phosphate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the patient’s diet and hydration status. Ensuring adequate fluid intake and limiting salt intake can enhance the effectiveness of this compound . Additionally, the pH of the urine can impact the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Potassium citrate plays a crucial role in biochemical reactions, particularly in the citric acid cycle (Krebs cycle). It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is citrate synthase, which catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. This compound also interacts with aconitase, which converts citrate to isocitrate. These interactions are essential for the proper functioning of the citric acid cycle, which is vital for cellular respiration and energy production .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound supplementation has been shown to decrease biochemical markers of bone loss in osteopenic women by improving the beneficial effects of calcium and vitamin D . Additionally, this compound affects the urinary risk profile, glucose, and lipid metabolism in kidney stone formers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates specific enzymes involved in the citric acid cycle, such as citrate synthase and aconitase. This compound also acts as an alkalizing agent, neutralizing excess acid in the body and thereby preventing conditions like metabolic acidosis. Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to moisture. Long-term studies have shown that this compound supplementation can have lasting effects on cellular function. For example, in osteopenic women, this compound improved bone health markers over a period of six months . In kidney stone formers, this compound treatment resulted in beneficial changes in urinary risk profiles over three months .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to have beneficial effects, such as reducing the risk of kidney stone formation and improving bone health. At high doses, this compound can have toxic or adverse effects, including hyperkalemia (elevated potassium levels) and gastrointestinal disturbances. It is important to determine the appropriate dosage to maximize the benefits while minimizing the risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the citric acid cycle. It interacts with enzymes such as citrate synthase and aconitase, which are crucial for the conversion of citrate to isocitrate and the subsequent steps in the cycle. This compound also affects metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, this compound can influence the levels of other metabolites, such as calcium and magnesium, by altering their excretion in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as the sodium-coupled citrate transporter (NaCT). Once inside the cells, this compound can be distributed to different cellular compartments, including the cytoplasm and mitochondria. The localization and accumulation of this compound can affect its activity and function, particularly in the citric acid cycle .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria, where it participates in the citric acid cycle. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These modifications can influence the activity and function of this compound, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is important for elucidating its role in cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium citrate can be synthesized by the neutralization of citric acid with potassium bicarbonate, potassium carbonate, or potassium hydroxide. The reaction involves the addition of these potassium compounds to citric acid, resulting in the formation of this compound. The solution is then filtered, and the solvent is evaporated until granulation occurs .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The neutralization reaction is carefully controlled to ensure the purity and quality of the final product. The resulting solution is subjected to filtration and evaporation to obtain this compound in its crystalline form .

Chemical Reactions Analysis

Types of Reactions: Potassium citrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carbon dioxide and water.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products Formed:

Scientific Research Applications

Potassium citrate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Potassium chloride: Another potassium salt used to treat hypokalemia but does not have the alkalinizing properties of potassium citrate.

    Sodium citrate: Similar in function but contains sodium instead of potassium, used in food and medical applications.

    Calcium citrate: Used as a calcium supplement and in the treatment of conditions like osteoporosis.

Uniqueness: this compound is unique due to its dual role as a potassium supplement and an alkalinizing agent. Its ability to increase urinary citrate levels makes it particularly effective in preventing kidney stones, a property not shared by potassium chloride .

Properties

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium.

CAS No.

866-84-2

Molecular Formula

C6H8KO7

Molecular Weight

231.22 g/mol

IUPAC Name

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);

InChI Key

NAVWVHRQSDHCHD-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K]

Color/Form

WHITE CRYSTALS, GRANULES, OR POWDER
TRANSPARENT CRYSTALS

7778-49-6
866-84-2

physical_description

Liquid;  NKRA
Dry Powder;  Liquid
White, hygroscopic, granular powder or transparent crystals
Monohydrate: White odorless solid;  [Merck Index] White odorless crystalline granules;  [MSDSonline]

Related CAS

7778-49-6

solubility

1 G DISSOLVES IN 0.65 ML WATER
1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL
ALMOST INSOL IN ALCOHOL

Synonyms

Anhydrous, Potassium Citrate
Citrate, Potassium
Potassium Citrate
Potassium Citrate Anhydrous

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Effervescent Tablets and Granules were prepared using standards techniques known to persons skilled in the art. For Example: From one 20 mg duloxetine capsule, granules were emptied into mortar and pestle to prepare fine powder. A homogeneous mixture of effervescent duloxetine powder was obtained by diluting the above powdered duloxetine with about 958 mg sodium bicarbonate USP, about 832 mg citric acid USP and about 312 mg potassium carbonate USP. This powder reacted with the 60 ml water to create effervescence resulting in a bubbling solution of duloxetine with sodium citrate and potassium citrate as principal antacids
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Synthesis routes and methods II

Procedure details

An aqueous solution of potassium citrate was prepared by adding 132 grams of potassium hydroxide (KOH, 85% pure) and 210 grams of citric acid monohydrate to 695 grams of distilled water. To this, 15.2 grams of acetaldehyde/diacetyl flavorant was added. After mixing, the mixture was transferred to a Niro spray dryer, which maintained an inlet air temperature of 120° C. and an outlet air temperature of 90° C. The resultant free-flowing powder was hygroscopic and collapsed in storage over night.
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695 g
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potassium citrate

Synthesis routes and methods III

Procedure details

In one embodiment, the pre-polish cleaner is formed from citric acid and potassium citrate, and has a pH in the lower end of the above-described range; more particularly it has a pH in the range of 2.5 to 4. In one illustrative embodiment, the pre-polish cleaner is formed by combining, with water, 40 g/l of anhydrous citric acid and 40 g/l of potassium citrate monohydrate. In other embodiments of the present invention, the cleaning solution is formed from a combination of citric acid and potassium citrate wherein the amount of citric acid is in the range of 0 to 40 g/l and the amount of potassium citrate is in the range of 0 to 40 g/l, and wherein the total number of g/l is greater than 0.
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Synthesis routes and methods IV

Procedure details

Six powder mixes of potassium calcium citrate were prepared; their compositions are presented in Table 3. Calcium was provided as calcium carbonate. By adding equivalent amount of citric acid, calcium carbonate was allowed to dissolve in water or gastric juice by reacting with citric acid to form soluble calcium citrate. Potassium was provided as potassium citrate. When the premix of calcium carbonate, citric acid and potassium citrate was dissolved in water, the resulting aqueous preparations delivered the same single doses of calcium and potassium, as provided by the usual single doses of commercial calcium citrate and potassium citrate; that is, 20 mEq (400 mg) of calcium and 20 mEq of potassium, respectively. Preparation A contained just the amount of total citrate (40 mEq) to neutralize total amount of calcium and potassium cations (40 mEq). Thus, the molar ratio of Preparation A was 2:1:1.33, since each dose in 250 cc yielded 20 mmol potassium, 10 mmol calcium, and 1.33 mmol citrate (40 mEq divided by a valence of 3). The chemical composition of Preparation A was identical to a single dose of combined calcium citrate and potassium citrate treatment described in Examples 1 and 2.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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